molecular formula C14H10F2O2S B2933545 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid CAS No. 1097168-07-4

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid

Cat. No.: B2933545
CAS No.: 1097168-07-4
M. Wt: 280.29
InChI Key: RWVVSLYNWJZWFZ-UHFFFAOYSA-N
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Description

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid is an organic compound with the molecular formula C14H10F2O2S and a molecular weight of 280.3 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group linked to a difluorophenyl ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid typically involves the reaction of 2,5-difluorothiophenol with a suitable benzoic acid derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated or nitrated difluorophenyl derivatives.

Scientific Research Applications

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid is utilized in various scientific research fields:

    Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid
  • 4-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid
  • 3-{[(2,4-Difluorophenyl)sulfanyl]methyl}benzoic acid

Uniqueness

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid is unique due to the specific positioning of the difluorophenyl and sulfanyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms on the phenyl ring enhances its electron-withdrawing properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(2,5-difluorophenyl)sulfanylmethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2S/c15-11-4-5-12(16)13(7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVVSLYNWJZWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CSC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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